molecular formula C22H21N3O3 B6033206 2-(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)-4(3H)-quinazolinone CAS No. 5236-68-0

2-(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)-4(3H)-quinazolinone

Cat. No. B6033206
CAS RN: 5236-68-0
M. Wt: 375.4 g/mol
InChI Key: WLHJOJMYPHNSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)-4(3H)-quinazolinone, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.

Mechanism of Action

2-(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)-4(3H)-quinazolinone 501516 exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and oxidative stress. PPARδ activation leads to the upregulation of fatty acid oxidation, mitochondrial biogenesis, and glucose uptake in skeletal muscle and adipose tissue. It also reduces the expression of proinflammatory cytokines and increases the expression of antioxidant enzymes, thereby protecting against oxidative stress.
Biochemical and Physiological Effects
2-(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)-4(3H)-quinazolinone 501516 has been shown to have several biochemical and physiological effects in animal models. It increases the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle and adipose tissue, leading to increased energy expenditure and improved lipid metabolism. It also enhances glucose uptake and insulin sensitivity in skeletal muscle, liver, and adipose tissue, thereby reducing the risk of insulin resistance and type 2 diabetes. Moreover, 2-(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)-4(3H)-quinazolinone 501516 reduces the expression of proinflammatory cytokines and increases the expression of antioxidant enzymes, protecting against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)-4(3H)-quinazolinone 501516 has several advantages for lab experiments, including its high potency, selectivity, and specificity for PPARδ activation. It also has a long half-life, allowing for once-daily dosing and sustained effects. However, 2-(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)-4(3H)-quinazolinone 501516 has some limitations, including its potential toxicity and off-target effects, which require careful dose optimization and monitoring.

Future Directions

2-(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)-4(3H)-quinazolinone 501516 has several potential future directions for research and development. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, where it has shown promising neuroprotective effects in animal models. Another area of interest is its potential use in combination with other drugs for the treatment of metabolic and cardiovascular diseases, where it could have synergistic effects. Moreover, further research is needed to better understand the long-term safety and efficacy of 2-(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)-4(3H)-quinazolinone 501516 in humans, as well as its potential off-target effects and interactions with other drugs.

Synthesis Methods

2-(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)-4(3H)-quinazolinone 501516 is synthesized through a multistep process that involves the condensation of 2-cyano-4-(trifluoromethyl)benzoic acid with pentan-2-one, followed by the reaction of the resulting intermediate with 2-amino-4-(trifluoromethyl)quinazoline. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

2-(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)-4(3H)-quinazolinone 501516 has been extensively studied for its potential therapeutic applications in various metabolic and cardiovascular diseases, including obesity, type 2 diabetes, dyslipidemia, and atherosclerosis. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation and oxidative stress in animal models. Moreover, 2-(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)-4(3H)-quinazolinone 501516 has been investigated for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

2-(4-hydroxy-2-oxo-1-pentylquinolin-3-yl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-2-3-8-13-25-17-12-7-5-10-15(17)19(26)18(22(25)28)20-23-16-11-6-4-9-14(16)21(27)24-20/h4-7,9-12,26H,2-3,8,13H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHJOJMYPHNSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C3=NC4=CC=CC=C4C(=O)N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416748
Record name AC1NSQBZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5236-68-0
Record name AC1NSQBZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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